molecular formula C22H18FN3O2S B11457714 methyl 2-{[7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}propanoate

methyl 2-{[7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}propanoate

Cat. No.: B11457714
M. Wt: 407.5 g/mol
InChI Key: UBYMGLYLFMEOSF-UHFFFAOYSA-N
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Description

Methyl 2-{[7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}propanoate is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a fluorophenyl group, a phenyl group, and a pyrrolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}propanoate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrrolopyrimidine core. The reaction conditions often include the use of strong acids or bases and elevated temperatures.

    Introduction of the Fluorophenyl and Phenyl Groups: The fluorophenyl and phenyl groups are introduced through substitution reactions. These reactions may require the use of specific catalysts and solvents to achieve high yields.

    Attachment of the Sulfanyl Group: The sulfanyl group is attached to the pyrrolopyrimidine core through a thiolation reaction. This step may involve the use of thiolating agents and specific reaction conditions to ensure the desired product is obtained.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This reaction typically requires the use of methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions and the use of high-purity reagents are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}propanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorophenyl or phenyl groups are replaced by other substituents. Common reagents include halides and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditions include mild temperatures and appropriate solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reaction conditions include low temperatures and inert atmospheres.

    Substitution: Halides, nucleophiles; reaction conditions vary depending on the specific substituents and desired products.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, sulfides

    Substitution: Various substituted derivatives depending on the nucleophiles used

Scientific Research Applications

Methyl 2-{[7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new drugs.

    Medicine: Research is ongoing to explore its potential therapeutic applications. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.

    Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of methyl 2-{[7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}propanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 7-Methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
  • 3-Allyl-5-(4-fluorophenyl)-2-[(2-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

Methyl 2-{[7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}propanoate stands out due to its specific combination of functional groups and structural features The presence of both fluorophenyl and phenyl groups, along with the pyrrolopyrimidine core, provides unique chemical and biological properties

Properties

Molecular Formula

C22H18FN3O2S

Molecular Weight

407.5 g/mol

IUPAC Name

methyl 2-[7-(3-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]sulfanylpropanoate

InChI

InChI=1S/C22H18FN3O2S/c1-14(22(27)28-2)29-21-19-18(15-7-4-3-5-8-15)12-26(20(19)24-13-25-21)17-10-6-9-16(23)11-17/h3-14H,1-2H3

InChI Key

UBYMGLYLFMEOSF-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)SC1=NC=NC2=C1C(=CN2C3=CC(=CC=C3)F)C4=CC=CC=C4

Origin of Product

United States

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